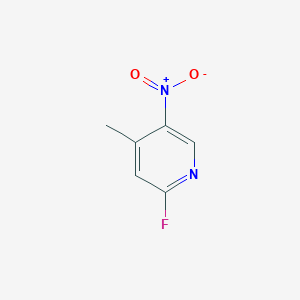

2-Fluor-4-methyl-5-nitropyridin

Übersicht

Beschreibung

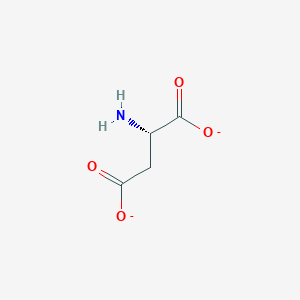

L-dC, also known as L-3,4-dihydroxyphenylalanine, is a naturally occurring amino acid derivative. It is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. L-dC is commonly found in the seeds of the plant Mucuna pruriens and is used in the treatment of Parkinson’s disease due to its ability to cross the blood-brain barrier and convert to dopamine.

Wissenschaftliche Forschungsanwendungen

L-Dopa hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese verschiedener Katecholamine verwendet.

Biologie: Wird für seine Rolle bei der Synthese von Neurotransmittern und seine Auswirkungen auf das Nervensystem untersucht.

Medizin: Weit verbreitet bei der Behandlung der Parkinson-Krankheit, da es den Dopaminspiegel im Gehirn wieder auffüllen kann.

Industrie: Wird bei der Produktion von Melanin und anderen Biopolymeren verwendet.

Wirkmechanismus

L-Dopa entfaltet seine Wirkung hauptsächlich durch seine Umwandlung zu Dopamin im Gehirn. Das Enzym aromatische L-Aminosäure-Decarboxylase katalysiert diese Umwandlung. Dopamin wirkt dann auf Dopaminrezeptoren, um seine Wirkungen auszuüben, die die Modulation von Bewegung, Stimmung und Kognition umfassen. Die beteiligten Pfade umfassen die dopaminergen Pfade im Gehirn, wie z. B. der Nigrostriatal-Pfad, der für die motorische Kontrolle entscheidend ist.

Wirkmechanismus

Target of Action

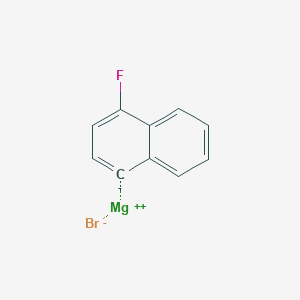

2-Fluoro-4-methyl-5-nitropyridine is primarily used as an intermediate in organic synthesis . It is often used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target of this compound is the organoboron reagent used in the Suzuki–Miyaura coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which involves the transfer of an organic group from boron to palladium . This process is part of the Suzuki–Miyaura coupling reaction, which is used to form carbon–carbon bonds .

Biochemical Pathways

It is known that the compound plays a key role in the suzuki–miyaura coupling reaction, which is a critical process in the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .

Result of Action

The primary result of the action of 2-Fluoro-4-methyl-5-nitropyridine is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Action Environment

The action of 2-Fluoro-4-methyl-5-nitropyridine is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it is used requires mild and functional group tolerant reaction conditions . Additionally, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

L-Dopa kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Hydroxylierung von L-Tyrosin unter Verwendung von Tyrosinhydroxylase. Dieses Enzym katalysiert die Umwandlung von L-Tyrosin zu L-Dopa unter bestimmten Bedingungen, einschließlich des Vorhandenseins von Sauerstoff, Tetrahydrobiopterin und Eisenionen.

Industrielle Produktionsmethoden

Die industrielle Produktion von L-Dopa beinhaltet häufig die Extraktion aus natürlichen Quellen wie Mucuna pruriens-Samen. Die Samen werden mit Methoden wie Kaltmazeration, Soxhlet-Extraktion oder Hochleistungsflüssigkeitschromatographie (HPLC) verarbeitet, um L-Dopa zu isolieren und zu reinigen. Die Extraktionseffizienz kann je nach verwendeter Methode variieren, wobei Kaltmazeration in einem Methanol-Wasser-Gemisch eine der effektivsten ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Dopa unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: L-Dopa kann zu Dopachinon oxidiert werden, das sich weiter zu Melanin polymerisiert.

Decarboxylierung: In Gegenwart des Enzyms aromatische L-Aminosäure-Decarboxylase wird L-Dopa zu Dopamin decarboxyliert.

Substitution: L-Dopa kann an Substitutionsreaktionen teilnehmen, bei denen seine Hydroxylgruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Decarboxylierung: Diese Reaktion findet typischerweise in Gegenwart des Enzyms aromatische L-Aminosäure-Decarboxylase statt.

Substitution: Verschiedene Reagenzien können je nach gewünschter Substitution verwendet werden, wie z. B. Halogene oder Alkylierungsmittel.

Hauptprodukte

Dopachinon: Durch Oxidation gebildet.

Dopamin: Durch Decarboxylierung gebildet.

Substituierte Derivate: Durch Substitutionsreaktionen gebildet.

Vergleich Mit ähnlichen Verbindungen

L-Dopa wird oft mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

L-Tyrosin: Ein Vorläufer für L-Dopa und andere Katecholamine.

D-Dopa: Das Enantiomer von L-Dopa, das biologisch weniger aktiv ist.

Dopamin: Das direkte Produkt der L-Dopa-Decarboxylierung, das die Blut-Hirn-Schranke nicht so effektiv wie L-Dopa überwinden kann.

L-Dopa ist einzigartig in seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden und als direkter Vorläufer für Dopamin zu dienen, was es besonders wertvoll bei der Behandlung neurologischer Erkrankungen wie der Parkinson-Krankheit macht.

Eigenschaften

IUPAC Name |

2-fluoro-4-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKQWXVTBOPEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382487 | |

| Record name | 2-Fluoro-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19346-47-5 | |

| Record name | 2-Fluoro-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-methyl-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.